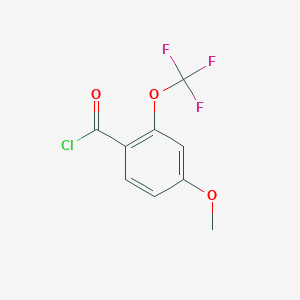

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C9H6ClF3O3 . It is a liquid at ambient temperature .

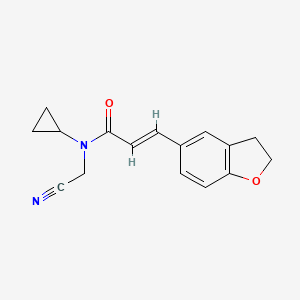

Molecular Structure Analysis

The molecular weight of this compound is 254.59 Da . The exact structure can be found in chemical databases such as ChemSpider .Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .Scientific Research Applications

Polymer Synthesis and Modification

In the field of polymer science, 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride has been employed for the modification of polyesters. Kricheldorf et al. (1999) utilized this compound for in-situ end group modification of hyperbranched polyesters, showcasing its utility in altering the solubility and glass-transition temperatures of the polymers. This adjustment in properties is critical for tailoring materials for specific applications, such as coatings, adhesives, and films (Kricheldorf, Bolender, & Wollheim, 1999).

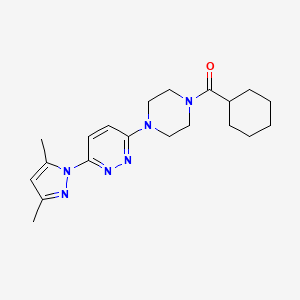

Catalysis and Organic Synthesis

In catalysis, this compound plays a role in Friedel-Crafts acylation reactions. Ross and Xiao (2002) demonstrated its use in aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid, highlighting its efficiency and regioselectivity in producing methoxybenzophenone, a compound with various synthetic applications (Ross & Xiao, 2002).

Development of Antimicrobials and Antioxidants

In the pharmaceutical and biochemical research sectors, the compound has been used as a precursor for the synthesis of novel antimicrobial and antioxidant agents. Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, indicating the versatility of this compound in contributing to the development of compounds with potential health benefits (Rangaswamy, Kumar, Harini, & Naik, 2017).

Fluorescence Detection and Analysis

The compound has also found applications in analytical chemistry, particularly in fluorescence detection. Tsuruta and Kohashi (1987) explored its use in creating fluorescent derivatization reagents for hydroxyl and amino compounds, facilitating their separation and analysis via thin-layer or high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

Safety and Hazards

Mechanism of Action

Target of Action

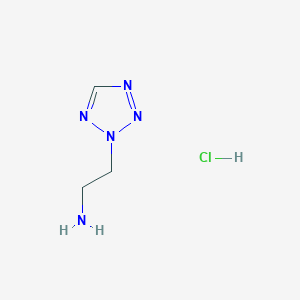

The primary targets of 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride are carboxylic acids, alcohols, and amines . These compounds can react with this compound to yield respective carboxylic anhydrides, esters, and amides .

Mode of Action

This compound is a reactive acylating agent . It interacts with its targets (carboxylic acids, alcohols, and amines) through a nucleophilic addition-elimination mechanism . This reaction results in the formation of carboxylic anhydrides, esters, and amides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other reactive substances can affect the compound’s reactivity and the rate of its reactions . Additionally, the compound’s physical form (liquid) and storage temperature (ambient) can also influence its stability and reactivity .

properties

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-5-2-3-6(8(10)14)7(4-5)16-9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRNPLXMVUIGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973200.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)

![7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973205.png)

methanone](/img/structure/B2973209.png)

![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)

![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)